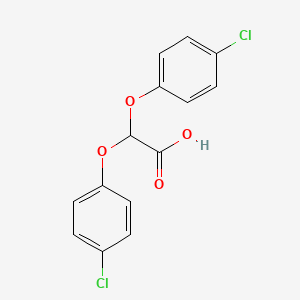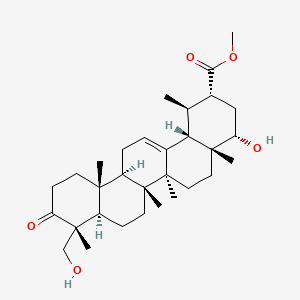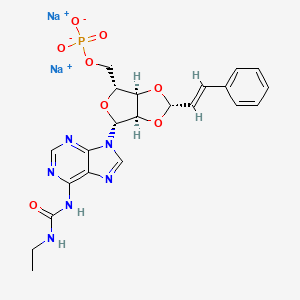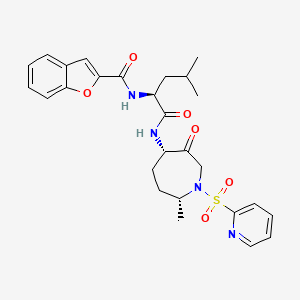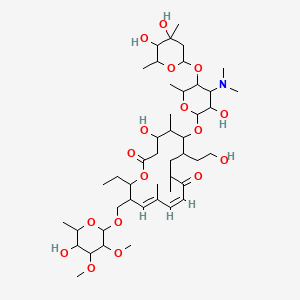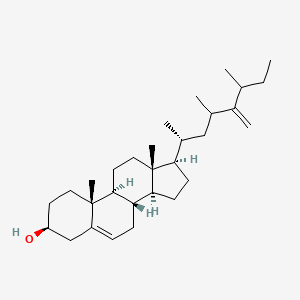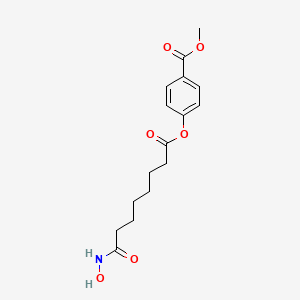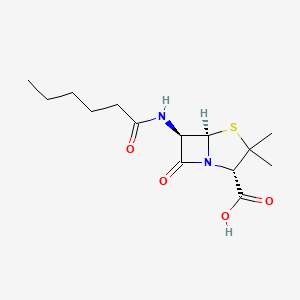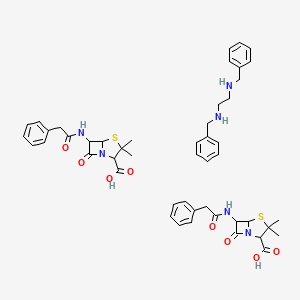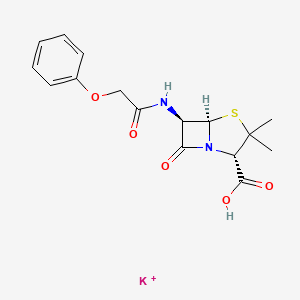
リルメニジン
概要
説明
リルメニジンは、主に高血圧の治療に使用される医薬品化合物です。 アルバレル、ハイペリウム、イテリウム、テナックスムなど、さまざまなブランド名で販売されています . リルメニジンは、抗高血圧作用を持つオキサゾリン化合物であり、髄質および末梢血管運動構造の両方に作用します . 他の抗高血圧剤とは異なり、イミダゾリン受容体に選択的に作用します .
科学的研究の応用
Rilmenidine has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Rilmenidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It shows greater selectivity for imidazoline receptors, particularly the I1 subtype, over alpha2-adrenergic receptors . This interaction leads to a reduction in sympathetic overactivity, which is crucial for its antihypertensive effects . Additionally, Rilmenidine inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive efficacy .
Cellular Effects
Rilmenidine influences various types of cells and cellular processes. It has been shown to improve glucose metabolism in metabolic syndrome patients by reducing insulin resistance . This effect is likely mediated by a reduction in sympathetic overdrive. Furthermore, Rilmenidine reduces left ventricular hypertrophy and microalbuminuria in hypertensive type 2 diabetics . These cellular effects highlight its potential benefits beyond blood pressure reduction.
Molecular Mechanism
The molecular mechanism of Rilmenidine involves its selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone, primarily through decreased total peripheral resistance . Additionally, Rilmenidine’s interaction with imidazoline receptors in the kidney inhibits the Na+/H+ antiport, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rilmenidine have been observed to change over time. Studies have shown that Rilmenidine can extend lifespan and improve health markers in animal models, mimicking the effects of caloric restriction . These findings suggest that Rilmenidine may have long-term benefits on cellular function and overall health.
Dosage Effects in Animal Models
The effects of Rilmenidine vary with different dosages in animal models. Research has demonstrated that Rilmenidine can extend lifespan and improve health markers in both young and older animals
Metabolic Pathways
Rilmenidine is involved in several metabolic pathways, including the inhibition of the Na+/H+ antiport in the kidney . This inhibition plays a crucial role in its antihypertensive effects. Additionally, Rilmenidine has been shown to improve glucose metabolism in metabolic syndrome patients, indicating its involvement in glucose metabolic pathways .
Transport and Distribution
Rilmenidine is transported and distributed within cells and tissues through its interaction with imidazoline receptors . Its selective binding to these receptors in the brainstem and kidney facilitates its antihypertensive effects. The distribution of Rilmenidine within the body is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Rilmenidine involves its binding to imidazoline receptors in the lateral reticular nucleus of the brainstem and the kidney This localization is essential for its role in reducing sympathetic overactivity and inhibiting the Na+/H+ antiport
準備方法
リルメニジンは、2-アルコキシオキサゾリンとジシクロプロパンメチルアミンを含む縮合反応によって合成することができます . このプロセスには、次の手順が含まれます。
縮合反応: 2-アルコキシオキサゾリンがジシクロプロパンメチルアミンと反応します。
蒸発: 反応混合物を蒸発させて溶媒を除去します。
冷却: 次に、混合物を冷却して結晶化を促進します。
ろ過と結晶化: 最終製品はろ過と結晶化によって得られます.
化学反応の分析
リルメニジンは、次のようなさまざまな化学反応を起こします。
酸化: リルメニジンは特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 还元反応が起こることもありますが、あまり一般的ではありません。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .
4. 科学研究における用途
リルメニジンは、幅広い科学研究用途があります。
類似化合物との比較
リルメニジンは、クロニジンやα-メチルドパなどの他の抗高血圧剤と比較されることが多いです。 これらの薬剤とは異なり、リルメニジンは、脳のα2アドレナリン受容体よりもイミダゾリン受容体に対する選択性が高くなっています . この選択性により、鎮静や口渇などの中枢神経系の副作用が減少します . さらに、リルメニジンは、高血圧の2型糖尿病患者において、血糖代謝を改善し、微量アルブミン尿を減少させることが示されており、危険因子を持つ集団において特定の利点をもたらします .
類似化合物
クロニジン: α2アドレナリン受容体に作用する別の抗高血圧剤です。
α-メチルドパ: 中枢神経系のα2アドレナリン受容体に作用する抗高血圧剤です。
カプトプリル: 高血圧と心不全に使用されるアンジオテンシン変換酵素阻害薬です.
リルメニジンのイミダゾリン受容体に対する独自の選択性と、追加的な代謝上の利点は、特に特定のリスク因子を持つ患者における高血圧の管理において、貴重な選択肢となります .
特性
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045194 | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-04-1 | |
| Record name | Rilmenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmenidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rilmenidine interact with imidazoline receptors to lower blood pressure?
A1: Rilmenidine exhibits high affinity for I1 imidazoline receptors, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem []. Activation of these receptors within the RVLM, a key regulatory center for sympathetic outflow, leads to a reduction in sympathetic nerve activity []. This decrease in sympathetic tone results in vasodilation, reduced peripheral resistance, and ultimately, a lowering of blood pressure [, , , ].
Q2: Does rilmenidine's interaction with α2-adrenoceptors contribute to its antihypertensive effects?
A2: While rilmenidine demonstrates affinity for α2-adrenoceptors, its selectivity for I1 receptors appears to be greater, particularly at therapeutically relevant doses [, ]. Research suggests that the contribution of α2-adrenoceptor activation to rilmenidine's hypotensive effect is less significant compared to its interaction with I1 receptors [, , ].
Q3: What are the downstream effects of rilmenidine's sympathoinhibitory action besides blood pressure reduction?
A3: In addition to lowering blood pressure, rilmenidine's sympathoinhibition can lead to:
- Reduced heart rate: Rilmenidine often causes a decrease in heart rate, although this effect might be less pronounced compared to other centrally acting antihypertensive agents [, , , ].
- Modulation of baroreflex sensitivity: Rilmenidine may influence baroreflex sensitivity, potentially leading to improved baroreflex control of heart rate and blood pressure [, ].
- Effects on renal function: Rilmenidine can impact renal function, potentially influencing renal blood flow, glomerular filtration rate, and sodium excretion [, ]. Further research is needed to fully elucidate these effects.
Q4: Does rilmenidine influence other physiological processes besides cardiovascular function?
A4: Research suggests that rilmenidine might influence glucose metabolism, potentially improving insulin sensitivity in certain models of insulin resistance [, ]. Rilmenidine has also been investigated for its potential effects on lifespan and healthspan in preclinical models [, ]. These findings warrant further investigation to explore possible therapeutic applications beyond hypertension.
Q5: What is the molecular formula and weight of rilmenidine?
A5: The molecular formula of rilmenidine is C12H16N2O. It has a molecular weight of 204.27 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of rilmenidine and its analogs?
A6: Rilmenidine's structure comprises an oxazoline ring linked to a dicyclopropylmethyl amine moiety []. While specific SAR studies are limited, research indicates that the oxazoline ring plays a crucial role in its interaction with imidazoline receptors []. Modifications to this ring structure could alter its affinity and selectivity for these receptors, impacting its pharmacological profile [].
Q7: How is rilmenidine absorbed, distributed, metabolized, and excreted (ADME)?
A7: Rilmenidine is well absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours [, ]. It is widely distributed throughout the body and undergoes hepatic metabolism, primarily via cytochrome P450 enzymes []. Rilmenidine is excreted primarily in the urine, with a half-life of approximately 8 hours [].
Q8: What preclinical models have been used to study the efficacy of rilmenidine?
A8: The efficacy of rilmenidine has been investigated in various preclinical models, including:
- Spontaneously hypertensive rats (SHR): This model is commonly used to assess antihypertensive agents. Studies in SHRs have demonstrated that rilmenidine effectively reduces blood pressure, although its effects may be less pronounced compared to other species [, ].
- Conscious rabbits: This model has been instrumental in understanding the central mechanisms of rilmenidine's action, particularly its effects on the renal sympathetic baroreflex and regional hemodynamics [, , , ].
- Genetically hypertensive mice (BPH/2J): Rilmenidine's efficacy has also been studied in this model, providing insights into the role of specific brain regions, such as the RVLM, in its sympathoinhibitory effects [].
- C. elegans: Rilmenidine has shown promise in extending lifespan and healthspan in this nematode model, opening avenues for exploring its potential in age-related diseases [, ].
Q9: What are the key findings from clinical trials evaluating rilmenidine's efficacy in humans?
A9: Clinical trials have established the efficacy of rilmenidine as an antihypertensive agent in humans [, , ]. Key findings include:
- Effective blood pressure reduction: Rilmenidine effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension, demonstrating comparable efficacy to other antihypertensive agents [, , ].
- Favorable metabolic profile: Unlike some other antihypertensive medications, rilmenidine has shown a neutral or even beneficial effect on glucose and lipid metabolism in clinical trials [, , , ]. This aspect makes it a potentially attractive option for patients with hypertension and metabolic syndrome.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
